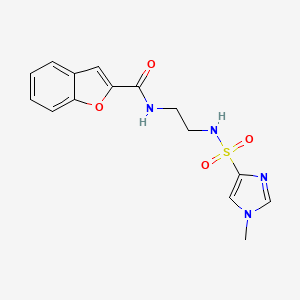

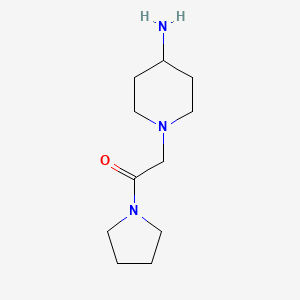

![molecular formula C11H12N4 B2403386 4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 2319805-64-4](/img/structure/B2403386.png)

4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of imidazole and pyrimidine derivatives has been widely studied. For example, a new series of 4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines have been synthesized via a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step .Molecular Structure Analysis

The molecular structure of imidazole and pyrimidine derivatives can be complex, depending on the substituents attached to the rings. For instance, a new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors .Chemical Reactions Analysis

The chemical reactions involving imidazole and pyrimidine derivatives can be diverse, depending on the specific compounds and reaction conditions. For instance, the most common methods for the preparation of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives are based on the one-pot three-component reactions catalyzed by various catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole and pyrimidine derivatives can vary widely, depending on their specific structures. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Biological Activities and Pharmacological Applications

Antibacterial and Antimycobacterial Properties: Imidazole derivatives exhibit antibacterial and antimycobacterial activities. Researchers have synthesized compounds containing imidazole moieties and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis .

Anti-Inflammatory Effects: Some imidazole-containing compounds demonstrate anti-inflammatory properties. These molecules may modulate immune responses and reduce inflammation in various disease contexts .

Antitumor Potential: Imidazole derivatives have been investigated for their antitumor effects. These compounds may interfere with cancer cell growth, metastasis, or angiogenesis .

Antidiabetic Activity: Certain imidazole-based molecules exhibit antidiabetic properties. They may influence glucose metabolism or insulin signaling pathways .

Antiviral Actions: Imidazole-containing compounds have been explored as potential antiviral agents. They may target viral enzymes or inhibit viral replication .

Antioxidant Properties: Imidazole derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative damage .

Anti-Amoebic and Antihelmintic Effects: Researchers have studied imidazole compounds for their activity against parasitic infections, including amoebiasis and helminthiasis .

Ulcerogenic Activity: Some imidazole derivatives possess ulcerogenic effects, which may be relevant in gastrointestinal research .

Commercially Available Drugs Containing Imidazole Rings

Several drugs in the market feature the 1,3-diazole (imidazole) ring. Notable examples include:

Safety And Hazards

Future Directions

The future directions in the research of imidazole and pyrimidine derivatives are promising. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name |

4-imidazol-1-yl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-8-13-10-4-2-3-9(10)11(14-8)15-6-5-12-7-15/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVWPVINWIIGOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCC2)C(=N1)N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

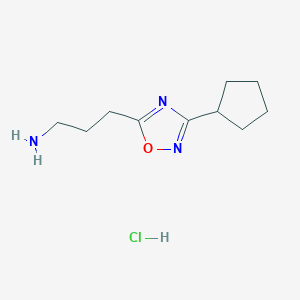

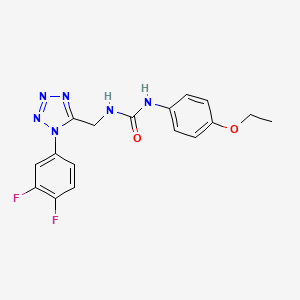

![N-(4-ethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2403309.png)

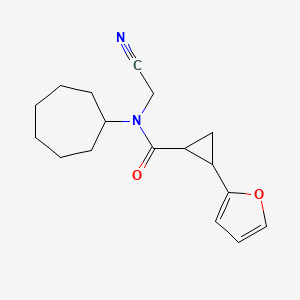

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2403310.png)

![1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2403312.png)

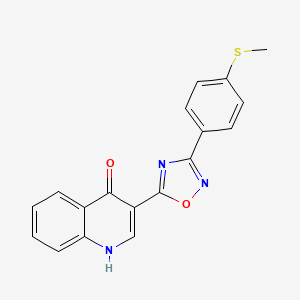

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2403316.png)

![4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol](/img/structure/B2403317.png)

![1,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-4-carboxylic acid](/img/structure/B2403321.png)